molecular formula C21H23BrN2O4S2 B11095413 2-(methylsulfanyl)ethyl {4-[(E)-(2-{[(3-bromobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetate

2-(methylsulfanyl)ethyl {4-[(E)-(2-{[(3-bromobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetate

Cat. No.: B11095413
M. Wt: 511.5 g/mol
InChI Key: GQFXIQIXHOBTNQ-FSJBWODESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHYLSULFANYL)ETHYL 2-{4-[((E)-2-{2-[(3-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hydrazono intermediate: This step involves the reaction of 3-bromobenzyl sulfanyl acetyl hydrazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the hydrazono intermediate.

    Coupling with phenoxy acetate: The hydrazono intermediate is then coupled with phenoxy acetate in the presence of a suitable catalyst, such as palladium or copper, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(METHYLSULFANYL)ETHYL 2-{4-[((E)-2-{2-[(3-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazono group can be reduced to hydrazine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrazine derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-(METHYLSULFANYL)ETHYL 2-{4-[((E)-2-{2-[(3-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(METHYLSULFANYL)ETHYL 2-{4-[((E)-2-{2-[(3-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of multiple functional groups allows it to interact with various biomolecules, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(METHYLSULFANYL)ETHYL 2-{4-[((E)-2-{2-[(BENZYLSULFANYL)ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETATE: Similar structure but with a benzyl group instead of a 3-bromobenzyl group.

    2-(METHYLSULFANYL)ETHYL 2-{4-[((E)-2-{2-[(PHENYLSULFANYL)ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETATE: Similar structure but with a phenyl group instead of a 3-bromobenzyl group.

Uniqueness

The uniqueness of 2-(METHYLSULFANYL)ETHYL 2-{4-[((E)-2-{2-[(3-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETATE lies in the presence of the 3-bromobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This can include differences in reactivity, binding affinity to molecular targets, and overall biological activity.

Properties

Molecular Formula

C21H23BrN2O4S2

Molecular Weight

511.5 g/mol

IUPAC Name

2-methylsulfanylethyl 2-[4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C21H23BrN2O4S2/c1-29-10-9-27-21(26)13-28-19-7-5-16(6-8-19)12-23-24-20(25)15-30-14-17-3-2-4-18(22)11-17/h2-8,11-12H,9-10,13-15H2,1H3,(H,24,25)/b23-12+

InChI Key

GQFXIQIXHOBTNQ-FSJBWODESA-N

Isomeric SMILES

CSCCOC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC(=CC=C2)Br

Canonical SMILES

CSCCOC(=O)COC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC(=CC=C2)Br

Origin of Product

United States

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